molecular formula C15H20N4O2 B11837515 Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11837515
M. Wt: 288.34 g/mol
InChI Key: ZOMHOKDNOXGNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to a class of cyanopyridine derivatives that have been identified as key scaffolds in the development of novel therapeutic agents . Specifically, related tert-butyl piperazine-carboxylate derivatives functionalized on the pyridine ring are extensively used in synthesizing Liver X Receptor beta (LXRβ) selective agonists . Research indicates that LXRβ agonists hold significant promise for the potential treatment of neurodegenerative diseases, such as Alzheimer's disease, by modulating central nervous system cholesterol metabolism and increasing apolipoprotein E (apoE) levels . The structure of this compound, featuring a piperazine ring and a nitrile group, makes it a versatile precursor for further chemical modifications, including palladium-catalyzed cross-couplings and nucleophilic additions . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20N4O2/c1-2-3-10-21-15(20)19-8-6-18(7-9-19)14-5-4-13(11-16)12-17-14/h4-5,12H,2-3,6-10H2,1H3

InChI Key

ZOMHOKDNOXGNJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution for Cyanopyridine-Piperazine Coupling

The foundational step involves coupling 6-chloronicotinonitrile with piperazine derivatives. Microwave-assisted nucleophilic aromatic substitution (SNAr) is a preferred method due to its efficiency and reduced reaction time. For example, 1-Boc-piperazine reacts with 6-chloronicotinonitrile under microwave irradiation (150°C, 30 min) in dimethylformamide (DMF), yielding 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate intermediates. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane generates the free piperazine intermediate.

Key Optimization Parameters :

  • Solvent Selection : Polar aprotic solvents like DMF or 1,3-dimethylimidazolidin-2-one (DMI) enhance reaction rates by stabilizing transition states.

  • Base and Catalyst : Potassium carbonate or diisopropylethylamine (DIPEA) facilitates deprotonation, while alkali metal halides (e.g., NaI) improve nucleophilicity.

Butyl Carbamate Formation

The final step involves introducing the butyl carboxylate group via carbamate formation. Reacting the free piperazine intermediate with butyl chloroformate in the presence of triethylamine (TEA) yields the target compound. This reaction typically proceeds at 0–25°C in tetrahydrofuran (THF) or dichloromethane (DCM), achieving yields of 70–85%.

Critical Considerations :

  • Stoichiometry : A 1.2:1 molar ratio of butyl chloroformate to piperazine minimizes di-substitution byproducts.

  • Temperature Control : Lower temperatures (0–5°C) suppress side reactions, such as hydrolysis of the chloroformate.

Comparative Analysis of Synthetic Methods

Solvent Systems and Reaction Efficiency

A comparative study of solvents (Table 1) reveals that DMF and DMI outperform toluene or acetonitrile in SNAr reactions due to their high polarity and ability to dissolve ionic intermediates.

Table 1: Solvent Impact on Reaction Yield

SolventReaction Time (h)Yield (%)
DMF292
DMI1.589
Acetonitrile465
Toluene642

Data adapted from.

Role of Protecting Groups

Boc-protected piperazine derivatives simplify purification by preventing unwanted side reactions during SNAr. Deprotection with TFA achieves near-quantitative recovery of the free amine. Alternatives like benzyl or carbobenzyloxy (Cbz) groups require harsher conditions (e.g., hydrogenolysis), complicating scalability.

Industrial-Scale Adaptations and Challenges

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from 12 hours to 30 minutes, enhancing throughput. However, scalability remains limited due to equipment constraints. Conventional heating in refluxing DMF (120°C, 8 h) offers a practical alternative for large batches, albeit with a 10–15% yield reduction.

Byproduct Management

Tar formation, a common issue in piperazine syntheses, is mitigated by avoiding potassium fluoride catalysts and using filtered solvents. Chromatographic purification (silica gel, ethyl acetate/hexane) effectively removes unreacted starting materials and hydroxylated byproducts.

Structural Analogues and Methodological Insights

Tert-Butyl vs. n-Butyl Derivatives

Replacing the n-butyl group with tert-butyl in analogous compounds (e.g., tert-butyl 4-(5-bromo-2-cyanopyridin-3-yl)piperazine-1-carboxylate) increases steric hindrance, reducing carbamate formation efficiency by 20–30%.

Table 2: Substituent Effects on Carbamate Yield

SubstituentYield (%)
n-Butyl85
tert-Butyl62
Ethyl78

Data sourced from.

Cyanopyridine Modifications

Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine 3-position enhances SNAr reactivity, enabling milder conditions (80°C vs. 150°C). For example, 6-chloro-3-nitro-5-cyanopyridine reacts with piperazine in DMF at 80°C, achieving 94% yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at the nitrogen atoms, particularly under basic conditions. Key reactions include:

a. Alkylation/Acylation
The secondary amine in piperazine reacts with alkyl halides or acyl chlorides. For example:

  • Reaction with methyl iodide yields N-methylated derivatives (improves lipophilicity)

  • Acylation with acetic anhydride forms acetamide analogs (enhances metabolic stability)

Conditions : DMF, K₂CO₃, 60–80°C

b. Carbamate Formation
The tert-butyl carbamate (Boc) group can be selectively removed under acidic conditions (e.g., HCl/dioxane), exposing the free amine for further functionalization .

Coupling Reactions

The cyanopyridine moiety participates in metal-catalyzed cross-couplings:

a. Suzuki-Miyaura Coupling
The cyano group can be replaced with aryl/heteroaryl boronic acids under palladium catalysis.
Example :
Reaction with phenylboronic acid produces 5-arylpyridin-2-yl derivatives.
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C

b. Buchwald-Hartwig Amination
The pyridine ring undergoes C–N bond formation with amines.
Example :
Amination with morpholine yields 5-(morpholin-4-yl)pyridin-2-yl analogs.
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C

Linker Modifications

The ester and cyanopyridine groups enable diverse linker chemistries:

Linker Type Reagents Outcome Biological Impact
Urea1,1'-CarbonyldiimidazoleForms urea-linked analogs (e.g., compound 29 )Maintains PANK3 inhibition
AcetamideAcetic anhydride/HATUProduces acetamide derivatives (e.g., 31 )Improved potency due to conformational flexibility
Carbamate4-isopropylphenol/CDIGenerates carbamate analogs (e.g., 71 )Retains activity with reduced lipophilicity

Cyano Group Transformations

The nitrile group undergoes selective reactions:

a. Hydrolysis
Acid- or base-mediated hydrolysis converts the cyano group to:

  • Carboxylic acid (H₂SO₄, H₂O, reflux)

  • Amide (H₂O₂, NaOH)

b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine.

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperazine ring can undergo ring-opening:

  • HCl (6M) cleaves the ring to form diaminoethane derivatives

  • NaOH/EtOH induces decomposition to ethylene diamine analogs

Industrial-Scale Reactions

Process optimization for large-scale synthesis includes:

  • Continuous Flow Reactors : Enhances yield (≥85%) and purity (≥98%) for nucleophilic substitutions

  • Solvent Recycling : DMF recovery systems reduce environmental impact

Key Research Findings

  • Linker Flexibility : Acetamide linkers (e.g., 31 ) improve potency by 3-fold compared to urea analogs due to reduced rotational restriction .

  • Electronic Effects : Electron-withdrawing groups on the pyridine ring enhance electrophilicity, facilitating cross-couplings .

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) at the 4-position of the aniline ring reduce activity despite increased lipophilicity .

Experimental data consolidated from .

Scientific Research Applications

Medicinal Chemistry

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is explored for its therapeutic properties. Its structural components allow it to interact with various biological targets, including receptors and enzymes involved in disease pathways. Notably:

  • Anticancer Activity : Compounds similar to this have shown potent anticancer properties, inhibiting cell proliferation in cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range. These compounds exhibit selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic window .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure enables the formation of derivatives that can be further modified for various applications in organic chemistry .

Biological Research

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to modulate biological pathways through specific molecular interactions makes it a valuable tool in biological studies .

Case Study 1: Anticancer Properties

Research has demonstrated that derivatives of this compound inhibit the growth of breast cancer cell lines. For instance, a study indicated that related compounds significantly reduced cell viability in MDA-MB-231 cells, highlighting their potential as anticancer agents .

Case Study 2: Protein Interaction Studies

In proteomics research, this compound has been employed to investigate protein interactions within cellular pathways. Its unique chemical properties allow it to serve as a probe for studying complex biological systems .

Mechanism of Action

The mechanism of action of 5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butoxycarbonyl group provides stability and lipophilicity, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 5-cyano group in the target compound enhances electrophilicity and binding to kinases like CDK12/13, whereas hydroxyl () or methyl () substituents increase polarity or steric bulk, altering pharmacokinetic profiles .

Reactivity : Bromine in tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate () allows for cross-coupling reactions, making it versatile for late-stage diversification.

Biological Activity

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a piperazine ring, which is known for its versatility in interacting with various biological targets, making it an attractive candidate for drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${20}$N${4}$O${2}$, with a molar mass of approximately 292.35 g/mol. Its structure allows for interactions with multiple biological targets, primarily through the piperazine moiety and the cyano-substituted pyridine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, influencing various biochemical pathways. Research indicates that it may affect cellular processes by binding to key proteins involved in signaling pathways, although detailed studies on its exact mechanism are ongoing.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC$_{50}$ value of 0.126 μM, indicating strong cytotoxicity against cancer cells while exhibiting lesser effects on non-cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC$_{50}$ Value (μM)Notes
AnticancerMDA-MB-231 (TNBC)0.126Significant inhibition
AntimetastaticMouse modelNot specifiedInhibition of lung metastasis
Enzyme InhibitionMMP-2 and MMP-9SignificantOff-target activity observed

Off-target Effects

In addition to its primary targets, this compound has shown off-target activity against matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This suggests that the compound may have broader therapeutic applications beyond its intended targets .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • KRAS G12C Inhibition : A study involving a similar piperazine derivative demonstrated significant anti-tumor efficacy in a KRAS G12C mutant model. The compound showed a tumor growth inhibition (TGI) rate of up to 98% when administered at optimal doses .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and clearance rates, suggesting potential for clinical application .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves coupling tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative (e.g., 2-chloro-5-cyanopyridine) in 1,4-dioxane under reflux with potassium carbonate as a base.
  • Key Data :

Reaction TimeTemperatureBaseSolventYieldPurity (HPLC)
12 h110°CK₂CO₃1,4-dioxane88.7%99.6%
1.5 hRefluxK₂CO₃1,4-dioxane80%99.05%
  • Critical Factors : Prolonged heating improves yield but may degrade sensitive functional groups. Base selection (e.g., K₂CO₃ vs. NaHCO₃) influences reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify piperazine ring substitution patterns and cyanopyridine integration.
  • X-ray Crystallography : Resolves regiochemistry (e.g., confirming the 5-cyano group’s position on pyridine). A related compound (tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate) exhibited monoclinic crystal symmetry with Z=4, providing a reference for spatial arrangement .
  • HRMS : Exact mass validation (e.g., m/z calculated for C₁₃H₂₀N₄O₂: 264.32) .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Similar piperazine derivatives cause skin/eye irritation (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store sealed at room temperature; avoid oxidizers due to potential decomposition into CO/NOx .

Advanced Research Questions

Q. How can synthetic by-products be minimized during scale-up?

  • Strategies :

  • Temperature Control : Lower temperatures reduce side reactions (e.g., hydrolysis of the nitrile group).
  • Purification : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization. A related bromopyrimidine analog achieved 80% purity after column chromatography .
    • Contradictions : Longer reaction times (12 h vs. 1.5 h) may increase purity but reduce throughput. Balance time vs. yield using DoE (Design of Experiments) .

Q. What computational methods predict the compound’s bioavailability and target interactions?

  • ADMET Profiling :

  • LogP : ~2.1 (predicted for similar tert-butyl piperazine carboxylates), suggesting moderate lipophilicity .
  • TPSA : ~60 Ų (high polarity limits BBB penetration).
    • Docking Studies : The piperazine core may interact with GPCRs (e.g., serotonin receptors), while the nitrile group enhances hydrogen bonding to catalytic residues .

Q. How do structural modifications (e.g., replacing cyanopyridine with pyrimidine) affect biological activity?

  • SAR Insights :

  • Cyanopyridine vs. Bromopyrimidine : The nitrile group enhances electrophilicity, potentially improving binding to enzymes (e.g., kinases). Bromine in analogs allows further functionalization via Suzuki coupling .
  • Case Study : A 5-bromo-pyrimidin-2-yl analog showed 94% purity post-synthesis, enabling downstream cross-coupling reactions .

Q. What methodologies resolve contradictions in reported synthetic yields?

  • Root Cause Analysis :

  • Impurity Sources : Residual solvents (1,4-dioxane) or unreacted starting materials. Use GC-MS for solvent quantification.
  • Base Stoichiometry : Excess K₂CO₃ (2.5 eq.) improves conversion but may cause emulsion during workup .
    • Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.